N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride
Description
N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride is a synthetic compound that belongs to the class of oxane carboxamides. This compound is characterized by the presence of an aminocyclohexyl group, a chlorophenyl group, and an oxane ring. It is typically used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2.ClH/c19-14-3-1-2-13(12-14)18(8-10-23-11-9-18)17(22)21-16-6-4-15(20)5-7-16;/h1-3,12,15-16H,4-11,20H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBLVDXFRPZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2(CCOCC2)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminocyclohexyl Group: This step often involves the use of amination reactions.
Attachment of the Chlorophenyl Group: This can be done through substitution reactions, where a chlorophenyl group is introduced to the oxane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide
- N-(4-aminocyclohexyl)-4-(3-bromophenyl)oxane-4-carboxamide
- N-(4-aminocyclohexyl)-4-(3-fluorophenyl)oxane-4-carboxamide
Uniqueness
N-(4-aminocyclohexyl)-4-(3-chlorophenyl)oxane-4-carboxamide;hydrochloride is unique due to the specific combination of functional groups and its hydrochloride salt form, which may influence its solubility, stability, and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
